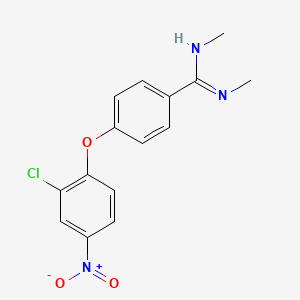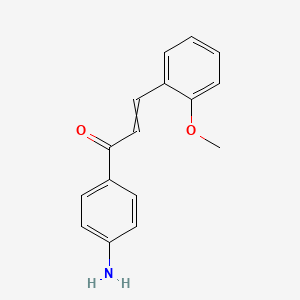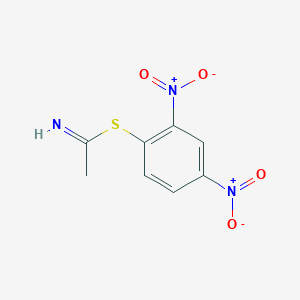
2,4-Dinitrophenyl ethanimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl ethanimidothioate is an organic compound with the molecular formula C8H7N3O4S. It is a derivative of 2,4-dinitrophenol, where the phenolic hydroxyl group is replaced by an ethanimidothioate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl ethanimidothioate typically involves the reaction of 2,4-dinitrophenol with ethanimidothioic acid. The reaction is carried out in the presence of a suitable catalyst, such as a base, under controlled temperature and pressure conditions. The reaction can be represented as follows: [ \text{2,4-Dinitrophenol} + \text{Ethanimidothioic acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dinitrophenyl ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethanimidothioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl ethanimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying carbonyl compounds.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dinitrophenyl ethanimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context. It may also participate in redox reactions, influencing cellular processes and metabolic activities.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: A related compound with similar chemical properties but different functional groups.
2,4-Dinitroanisole: Another derivative with an anisole group instead of ethanimidothioate.
2,4-Dinitrobenzoic acid: Contains a carboxylic acid group instead of ethanimidothioate.
Uniqueness: 2,4-Dinitrophenyl ethanimidothioate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ethanimidothioate group allows for unique interactions with biological molecules, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C8H7N3O4S |
|---|---|
Molekulargewicht |
241.23 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl) ethanimidothioate |
InChI |
InChI=1S/C8H7N3O4S/c1-5(9)16-8-3-2-6(10(12)13)4-7(8)11(14)15/h2-4,9H,1H3 |
InChI-Schlüssel |
XCDUBMCJYHILAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=N)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(1Z)-2-[1-(4-isopropoxyphenyl)-1,3-benzodiazol-5-yl]ethenyl]phenyl}propan-2-ol](/img/structure/B12469380.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide](/img/structure/B12469399.png)
![5,6-dimethyl-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469409.png)

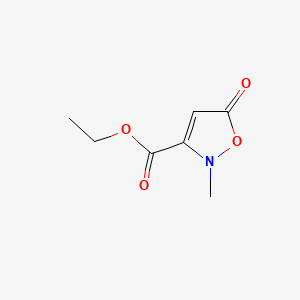
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide](/img/structure/B12469433.png)
![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)
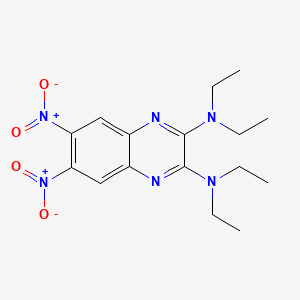
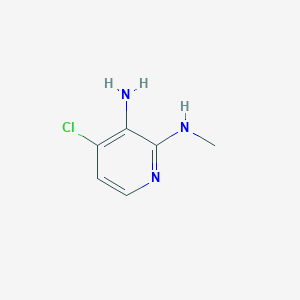
![1-Bromo-17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12469460.png)
